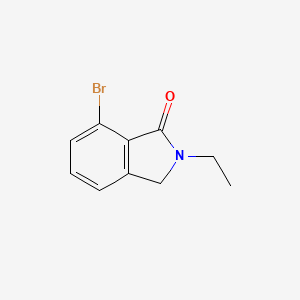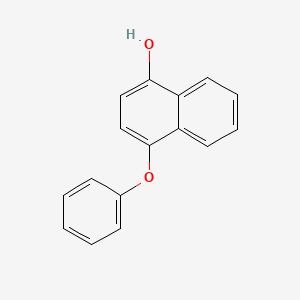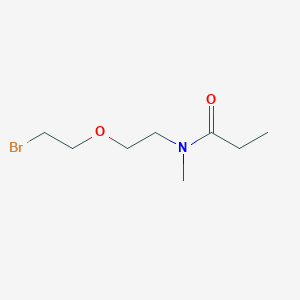
N-Ethyl-N-methylpropionamide-PEG1-Br
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Ethyl-N-methylpropionamide-PEG1-Br: is a compound that serves as a polyethylene glycol-derived proteolysis targeting chimera linker. This compound is primarily used in the synthesis of proteolysis targeting chimeras, which are molecules designed to selectively degrade target proteins by exploiting the intracellular ubiquitin-proteasome system .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-N-methylpropionamide-PEG1-Br involves the reaction of N-ethyl-N-methylpropionamide with a polyethylene glycol-derived bromide. The reaction typically occurs under mild conditions, often in the presence of a base to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is usually produced in a controlled environment to prevent contamination and degradation .
化学反応の分析
Types of Reactions: N-Ethyl-N-methylpropionamide-PEG1-Br primarily undergoes nucleophilic substitution reactions due to the presence of the bromide group. It can also participate in other reactions typical for amides and polyethylene glycol derivatives .
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include bases such as sodium hydroxide or potassium carbonate.
Amide Reactions: Reagents such as acids or bases can be used to hydrolyze the amide bond under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a suitable nucleophile will replace the bromide group with the nucleophile .
科学的研究の応用
N-Ethyl-N-methylpropionamide-PEG1-Br is widely used in scientific research, particularly in the development of proteolysis targeting chimeras. These chimeras are valuable tools in chemical biology and drug discovery as they enable the selective degradation of target proteins. This compound is also used in the synthesis of other complex molecules and in studies involving protein-protein interactions .
作用機序
The mechanism of action of N-Ethyl-N-methylpropionamide-PEG1-Br involves its role as a linker in proteolysis targeting chimeras. These chimeras contain two different ligands connected by the linker; one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. The proteolysis targeting chimera brings the target protein and the E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .
類似化合物との比較
- N-Ethyl-N-methylpropionamide-PEG2-Br
- N-Ethyl-N-methylpropionamide-PEG3-Br
- N-Ethyl-N-methylpropionamide-PEG4-Br
Comparison: N-Ethyl-N-methylpropionamide-PEG1-Br is unique due to its specific polyethylene glycol chain length, which can influence the solubility, stability, and overall effectiveness of the proteolysis targeting chimera. Longer polyethylene glycol chains, such as those in N-Ethyl-N-methylpropionamide-PEG2-Br or N-Ethyl-N-methylpropionamide-PEG3-Br, may offer different pharmacokinetic properties and interactions with target proteins .
特性
分子式 |
C8H16BrNO2 |
|---|---|
分子量 |
238.12 g/mol |
IUPAC名 |
N-[2-(2-bromoethoxy)ethyl]-N-methylpropanamide |
InChI |
InChI=1S/C8H16BrNO2/c1-3-8(11)10(2)5-7-12-6-4-9/h3-7H2,1-2H3 |
InChIキー |
OLYGJISQVORUTJ-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)N(C)CCOCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4-Methyl-1-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine](/img/structure/B11873065.png)




![4-Chloro-1-(pyridin-3-YL)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11873108.png)


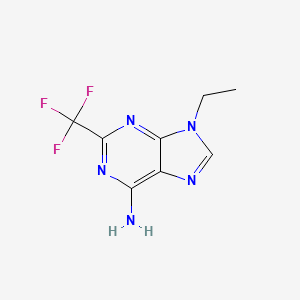
![5-Bromo-3-methoxy-[1,8]naphthyridine](/img/structure/B11873129.png)
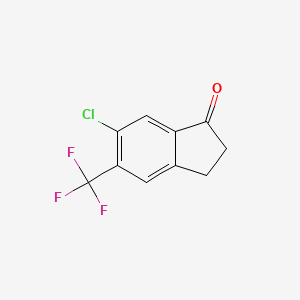
![4-(1,4-Diazepan-1-yl)-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine](/img/structure/B11873134.png)
